ethyl 4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE is a complex organic compound that features a pyrazole ring, a benzenesulfonamide group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as ethyl 4-iodobenzoate and 4-(1H-pyrazol-1-yl)benzenesulfonamide. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antileishmanial activity.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include binding to active sites on proteins, altering their function, and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE: This compound shares the pyrazole and benzoate groups but lacks the benzenesulfonamide moiety.
4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDE: This compound includes the pyrazole and benzenesulfonamide groups but lacks the ethyl ester.
Uniqueness
The presence of both the pyrazole ring and the benzenesulfonamide group makes it particularly interesting for medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H17N3O4S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-[(4-pyrazol-1-ylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H17N3O4S/c1-2-25-18(22)14-4-6-15(7-5-14)20-26(23,24)17-10-8-16(9-11-17)21-13-3-12-19-21/h3-13,20H,2H2,1H3 |
InChI Key |
JUHKUJVVPDMMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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